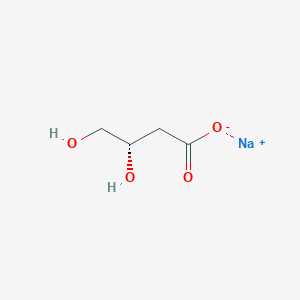

Sodium (S)-3,4-dihydroxybutanoate

Description

Contextualization within Carbohydrate Chemistry and Biochemistry

The origins of Sodium (S)-3,4-dihydroxybutanoate are deeply rooted in carbohydrate chemistry. Research has demonstrated that this compound can be synthesized from abundant and renewable carbohydrate sources like glucose, maltose, and starch. google.com A process involving the treatment of 1,4-linked glucose-containing carbohydrates with alkaline hydrogen peroxide can yield (S)-3,4-dihydroxybutanoic acid. google.com This connection positions the compound as a bridge between biomass and valuable chiral chemicals, reducing the reliance on petrochemical feedstocks. google.com

From a biochemical perspective, (S)-3,4-dihydroxybutyrate has been identified as a normal human metabolite found in blood and urine. researchgate.net Its presence is believed to result from the degradation of carbohydrates. researchgate.net This endogenous nature underscores its biocompatibility and relevance in metabolic pathways.

Significance of the (S)-Configuration in Stereoselective Processes

The defining feature of this compound for synthetic chemists is its (S)-configuration at the C3 position. This single, well-defined stereocenter is a powerful tool in stereoselective synthesis, where the three-dimensional arrangement of atoms is critical to the function of the final product. The use of such a "chiral pool" starting material allows for the transfer of its chirality to new, more complex molecules, controlling the stereochemical outcome of reactions.

The hydroxyl group at the chiral center can direct the approach of reagents in subsequent chemical transformations, leading to the formation of new stereocenters with a predictable orientation. This is a fundamental concept in asymmetric synthesis, enabling the production of a single desired enantiomer or diastereomer of a target molecule.

Role as a Chiral Intermediate in Chemical and Biotechnological Synthesis

This compound and its lactone form are highly valued as C4 chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. researchgate.net One of the most prominent applications is in the synthesis of the side chains of statin drugs, such as Atorvastatin and Rosuvastatin, which are widely used to lower cholesterol. researchgate.netresearchgate.net The chiral diol system of the butanoate is a key structural motif in the side chains of these blockbuster drugs.

Beyond statins, its utility extends to the synthesis of other complex molecules. For instance, treatment of its lactone form with hydrogen bromide can yield (S)-4-bromo-3-hydroxybutanoic acid ethyl ester, a key fragment in the synthesis of chiral 3-hydroxy fatty acids. google.com

The production of this valuable chiral intermediate is not limited to chemical synthesis. Significant research has been dedicated to its biotechnological production, offering a more sustainable and environmentally friendly alternative. Engineered strains of Escherichia coli have been developed to produce 3,4-dihydroxybutyric acid from glucose. mit.edu These microbial factories can achieve significant titers and yields, demonstrating the potential for large-scale, bio-based manufacturing.

Research Findings on the Synthesis of this compound and its Derivatives

The following tables summarize key research findings on the chemical and biotechnological synthesis of this compound and its lactone, as well as its application in the synthesis of pharmaceutical intermediates.

Table 1: Chemical Synthesis of (S)-3,4-Dihydroxybutanoic Acid and its Lactone

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Maltose monohydrate | 0.16M NaOH, 30% H₂O₂ | (S)-3,4-dihydroxybutanoic acid | Not specified | google.com |

| (S)-β-benzoyloxy-γ-butyrolactone | Immobilized Lipase (B570770) OF, t-butyl methyl ether/water | (S)-3-hydroxy-γ-butyrolactone | 80% (at 1,850 kg scale) | nih.gov |

Table 2: Biotechnological Production of 3,4-Dihydroxybutyric Acid (3,4-DHBA)

| Organism | Key Engineering Strategy | Substrate | Titer | Yield | Reference |

| Escherichia coli | Expression of 3HA pathway enzymes, overcoming glyoxylate (B1226380) shunt repression | Glucose | ~1 g/L | 24% of max theoretical | mit.edu |

| Escherichia coli | Cofactor engineering (NADPH-dependent reductase), improved transaminase | Glucose | - | 0.25 mol/mol glucose | nih.govnih.gov |

| Escherichia coli | - | Glucose | - | 0.83 mmol/L/h (volumetric productivity) | nih.govnih.gov |

Table 3: Application in the Synthesis of Statin Intermediates

| Target Intermediate | Precursor Derived From | Key Reaction | Product | Significance | Reference |

| Ethyl (R)-4-cyano-3-hydroxybutyrate | Ethyl 4-chloroacetoacetate | Enzymatic reduction and cyanation | Hydroxynitrile (HN) | Key chiral building block for Atorvastatin | epa.gov |

| Rosuvastatin tert-butyl ester | Olefinic aldehyde and sulfone intermediate | Julia-Modified olefination | Rosuvastatin tert-butyl ester | Intermediate for Rosuvastatin synthesis | researchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7NaO4 |

|---|---|

Molecular Weight |

142.09 g/mol |

IUPAC Name |

sodium;(3S)-3,4-dihydroxybutanoate |

InChI |

InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1/t3-;/m0./s1 |

InChI Key |

NOWFAQVJTIYOTK-DFWYDOINSA-M |

Isomeric SMILES |

C([C@@H](CO)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C(C(CO)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for S 3,4 Dihydroxybutanoate and Its Derivatives

Biotechnological and Enzymatic Production Routes

The development of microbial and enzymatic systems for synthesizing (S)-3,4-dihydroxybutanoate, often recorded in its hydrolyzed form, 3,4-dihydroxybutyric acid (3,4-DHBA), has gained significant traction. nih.govnih.govnih.gov These methods are broadly categorized into microbial fermentation strategies and cell-free enzymatic cascades, each with distinct advantages and ongoing research to improve efficiency and yield.

Microbial Fermentation Strategies

Microbial fermentation utilizes living cells as miniature factories to produce desired chemicals. This approach involves genetically modifying microorganisms to introduce and optimize specific metabolic pathways for the synthesis of (S)-3,4-dihydroxybutanoate.

Escherichia coli has been a primary workhorse for the biosynthesis of 3,4-DHBA due to its well-understood genetics and rapid growth. nih.govnih.govresearchgate.net Researchers have successfully engineered E. coli to produce 3,4-DHBA by introducing heterologous genes and deleting competing pathways. nih.govnih.gov For instance, a four-step biosynthetic pathway was established in recombinant E. coli leading to significant production of 3,4-DHBA. nih.gov Another study developed a dual-substrate system in engineered E. coli to enhance biosynthesis. nih.govbit.edu.cn

Yeast, another versatile host, has also been engineered for 3,4-dihydroxybutyrate production from xylose. researchgate.netnih.gov Genetic and environmental perturbations, such as deleting the ADH6 gene and overexpressing yneI, have been employed to improve yields. nih.gov Alkaline fermentation conditions were found to be beneficial by minimizing the accumulation of the intermediate xylonate. researchgate.netnih.gov

Gluconobacter oxydans has also been explored as a potential producer of 3,4-DHBA. researchgate.net

| Microorganism | Key Genetic Modifications | Substrate(s) | Reported Titer (g/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Introduction of a four-step pathway, deletion of competing pathway genes (xylA, ghrA, ghrB, adhP) | D-xylose | 7.71 | nih.gov |

| Escherichia coli | Deletion of genes (xylA, yjhH, yagE, yiaE), regulation of NAD+ availability | Xylose, Glucose | 0.38 | nih.gov |

| Escherichia coli | Five-step pathway from D-xylose, knockout of competing pathways | D-xylose | 1.27 | nih.gov |

| Saccharomyces cerevisiae | Deletion of ADH6, overexpression of yneI | D-xylose | Not explicitly stated in g/L, but high yield of 0.791 mol/mol-xylose for combined products | nih.gov |

A key advantage of biotechnological production is the ability to utilize renewable feedstocks. nih.govnih.govresearchgate.net D-xylose, a major component of lignocellulosic biomass, is a particularly attractive substrate for 3,4-DHBA production. aiche.orgnih.govresearchgate.net Several studies have focused on establishing efficient biosynthetic pathways from D-xylose in engineered microorganisms. nih.govnih.govresearchgate.net Glucose, another abundant and readily available sugar, has also been used as a carbon source, sometimes in dual-substrate systems to support cell growth while another substrate is used for product synthesis. nih.govbit.edu.cnmit.edu The ability to convert these renewable resources into valuable chemicals reduces dependence on petrochemicals. google.com

Significant efforts have been dedicated to optimizing the metabolic pathways within engineered microorganisms to maximize the production of 3,4-DHBA. nih.govresearchgate.net This involves several strategies, including the disruption of competing metabolic pathways to channel more carbon towards the desired product. For example, deleting genes such as xylA (xylose isomerase) and various alcohol dehydrogenases in E. coli has been shown to be crucial for increasing 3,4-DHBA accumulation. nih.govnih.govresearchgate.net

Furthermore, the expression of fusion proteins, where key enzymes in the pathway are physically linked, has been demonstrated to enhance the titer and yield of 3,4-DHBA. nih.gov This strategy can improve the efficiency of the pathway by channeling intermediates directly from one active site to the next. Regulation of cofactor availability, such as NAD+, has also been identified as a factor that can improve production. nih.gov

Cell-Free Enzymatic Cascades

Cell-free enzymatic cascades offer an alternative to whole-cell fermentation. nih.govescholarship.orgyoutube.com In this approach, the necessary enzymes are isolated and used in a reaction mixture to convert a substrate to the final product. This method allows for greater control over reaction conditions and can overcome issues of substrate transport across cell membranes and product toxicity to the host organism. nih.govescholarship.org

The success of both microbial fermentation and cell-free systems relies on the identification and characterization of efficient enzymes for each step of the biosynthetic pathway. Key enzymes that have been identified and utilized in the production of 3,4-DHBA from D-xylose include:

D-xylonate dehydratase (YagF from E. coli) : This enzyme catalyzes the dehydration of D-xylonate. nih.govresearchgate.netwikipedia.org

Benzoylformate decarboxylase (PpMdlC from Pseudomonas putida) : This enzyme is a type of keto acid decarboxylase that can act on an intermediate in the pathway. nih.govresearchgate.netresearchgate.net

Aldehyde dehydrogenases (ALDHs) : Various ALDHs have been screened to find efficient catalysts for the final oxidation step to produce 3,4-DHBA. nih.govresearchgate.net

A novel five-step biosynthetic pathway for 3,4-DHBA production from D-xylose in E. coli has been established, which involves the sequential action of D-xylose dehydrogenase (XDH), D-xylonolactonase (XL), D-xylonate dehydratase (XD), a keto acid decarboxylase (KDC), and an aldehyde dehydrogenase (ALDH). researchgate.net

| Enzyme | Abbreviation/Source | Function in Pathway | Reference |

|---|---|---|---|

| D-xylonate dehydratase | YagF (E. coli) | Dehydration of D-xylonate | nih.govresearchgate.net |

| Benzoylformate decarboxylase | PpMdlC (Pseudomonas putida) | Decarboxylation of a keto acid intermediate | nih.govresearchgate.net |

| Aldehyde dehydrogenase | ALDH | Oxidation of 3,4-dihydroxybutanal to 3,4-DHBA | nih.govresearchgate.net |

| Glucose dehydrogenase | BsGDH (Bacillus subtilis) | Used in some engineered pathways | nih.govresearchgate.net |

| D-xylose dehydrogenase | XDH | Conversion of D-xylose | researchgate.net |

| D-xylonolactonase | XL | Conversion of D-xylonolactone | researchgate.net |

Stereoselective Biocatalysis for (S)-Enantiomer Production

The production of the (S)-enantiomer of 3,4-dihydroxybutanoic acid and its derivatives is achievable through stereoselective biocatalysis. nih.gov This method often employs enzymes that exhibit high selectivity for one enantiomer over the other, leading to the production of optically pure compounds. nih.gov For instance, the chemoenzymatic synthesis of all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate has been demonstrated, where the key step involves a highly regio- and enantioselective single-site reduction of a diketo ester using two enantiocomplementary biocatalysts. nih.gov Specifically, alcohol dehydrogenase from Lactobacillus brevis yields the (S)-enantiomer, while Baker's yeast reduction produces the (R)-enantiomer. nih.gov

Esterases, a class of carboxylester hydrolases, are also significant in enantioselective biocatalysis, particularly for the hydrolysis of water-soluble esters. nih.gov Advances in screening, recombinant production, and protein engineering have expanded their potential for creating robust enantioselective processes. nih.gov

A notable example is the use of Candida rugosa lipase (B570770) (CRL) in the kinetic resolution of 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones, achieving high enantiomeric excesses (94–99%). rsc.org Furthermore, wild-type class I polyhydroxyalkanoate (PHA) synthase from Ralstonia eutropha has been shown to stereoselectively polymerize (R)-2-hydroxybutyrate, demonstrating the capability of some enzymes to handle substrates with hydroxyl groups at the C2 position. nih.gov

The following table summarizes examples of enzymes and their roles in stereoselective synthesis.

| Enzyme | Role in Synthesis | Product Configuration | Reference |

| Alcohol Dehydrogenase (Lactobacillus brevis) | Regio- and enantioselective reduction of tert-butyl 6-chloro-3,5-dioxohexanoate | (S)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | nih.gov |

| Baker's Yeast | Reduction of tert-butyl 6-chloro-3,5-dioxohexanoate | (R)-tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate | nih.gov |

| Candida rugosa lipase (CRL) | Hydrolysis of 4-(3-acetoxyphenyl)-5-(alkoxycarbonyl)-6-methyl-3,4-dihydropyridin-2-ones | Optically active 3,4-dihydropyridin-2-ones | rsc.org |

| Class I PHA Synthase (Ralstonia eutropha) | Polymerization of 2-hydroxybutyrate | Polyhydroxyalkanoate incorporating (R)-2-hydroxybutyrate | nih.gov |

Cofactor Regeneration Systems in Enzymatic Syntheses

Many enzymatic reactions, particularly those catalyzed by oxidoreductases, require costly cofactors such as nicotinamide (B372718) adenine (B156593) dinucleotides (NAD(P)H) and adenosine (B11128) triphosphate (ATP). dtu.dkillinois.edu For large-scale biocatalytic applications to be economically viable, efficient in situ regeneration of these cofactors is crucial. researchgate.netillinois.edu Cofactor regeneration not only reduces costs but can also drive reactions to completion and simplify product isolation. illinois.eduillinois.edu

Various methods for cofactor regeneration have been developed, including chemical, electrochemical, and microbial approaches. researchgate.net However, enzymatic methods are often preferred due to their high specificity and non-toxic nature. dtu.dknih.gov These systems can involve coupling the primary reaction with a secondary enzymatic reaction that restores the cofactor to its active state. For example, ATP regeneration can be achieved using enzymes like pyruvate (B1213749) kinase with phosphoenolpyruvate (B93156) as the phosphate (B84403) donor, or acetate (B1210297) kinase with acetylphosphate. illinois.edu

Engineered E. coli strains have been developed to improve NADPH generation, thereby enhancing the productivity of biocatalytic processes. researchgate.net Furthermore, research has focused on enhancing the stability of cofactors like NAD⁺ and NADH in various buffer systems to enable their use in industrial settings. researchgate.net The immobilization of enzymes involved in cofactor regeneration can also improve their stability and allow for multiple uses. dtu.dknih.gov

The table below outlines common enzymes used in ATP regeneration systems.

| Enzyme | Phosphate Donor | Reference |

| Pyruvate Kinase (PK) | Phosphoenolpyruvate (PEP) | illinois.edu |

| Acetate Kinase (AK) | Acetylphosphate | illinois.edu |

| Creatine Kinase (CK) | Creatine Phosphate (CP) | illinois.edu |

| Polyphosphate Kinase (PPK) | Polyphosphate (pPi) | illinois.edu |

Chemo-Enzymatic and Chemical Synthesis Approaches

Derivatization from Carbohydrates (e.g., amylopectin, disaccharides)

(S)-3,4-dihydroxybutyric acid and its derivatives can be synthesized from various carbohydrate sources. google.com A common method involves the alkaline degradation of carbohydrates containing a glucose substituent at the 4-position, such as maltose, amylose, and cellulose. google.com This process forms a dicarbonyl intermediate which is then oxidized to (S)-3,4-dihydroxybutyric acid. google.com For instance, polysaccharides can be hydrolyzed by enzymes and subsequently oxidized with hydrogen peroxide to yield (S)-3-hydroxy-γ-butyrolactone (S-HGB), a cyclized form of (S)-3,4-dihydroxybutyric acid. researchgate.net

The oxidation of α- or β-(1,4)-linked disaccharides or oligosaccharides with cumene (B47948) hydroperoxide in the presence of a base also yields (S)-3,4-dihydroxybutyric acid. researchgate.net This acid can then be cyclized under acidic conditions to furnish S-HGB. researchgate.net It has been reported that using a (1,4)-linked polysaccharide can produce (S)-3-hydroxy-γ-butyrolactone with easier purification compared to using disaccharides due to a smaller amount of leaving group in the reaction mixture. google.com

A patent describes a process for preparing optically pure (S)-3,4-dihydroxybutyric acid derivatives from carbohydrates, highlighting the formation of methyl (S)-3,4-dihydroxybutanoate from the oxidation of a dicarbonyl compound derived from carbohydrate degradation. google.com

Asymmetric Synthesis and Chiral Pool Approaches

Asymmetric synthesis is a key strategy for producing enantiomerically pure compounds. ddugu.ac.inuleth.ca This can be achieved through several approaches, including the use of a chiral pool, chiral auxiliaries, or chiral catalysts. ddugu.ac.in

The chiral pool approach utilizes readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials. ddugu.ac.inuvic.ca For instance, (S)-3-hydroxybutyrolactone can be synthesized from L-malic acid in a two-step chemoenzymatic process using lipase. researchgate.net

Chiral auxiliaries are optically active compounds that are temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a reaction. ddugu.ac.inuvic.ca After the desired stereocenter is created, the auxiliary is removed. uvic.ca

Asymmetric catalysis employs chiral catalysts to favor the formation of one enantiomer over the other. uleth.ca This method is highly efficient as only a catalytic amount of the chiral substance is needed. uleth.ca

A chemoenzymatic approach can also be employed, where an enzymatic transformation generates a reactive, chiral intermediate from a stable, achiral precursor. nih.gov This intermediate can then undergo further chemical transformations to yield the final product. nih.gov

Esterification and Protection Group Strategies

In the synthesis of (S)-3,4-dihydroxybutanoate and its derivatives, esterification and the use of protecting groups are crucial steps. organic-chemistry.orgddugu.ac.in Carboxylic acids are often protected as esters to prevent interference from the acidic proton in base-catalyzed reactions or to prevent nucleophilic addition to the carbonyl group. ddugu.ac.in

A variety of methods exist for esterification, including reactions with alcohols in the presence of an acid catalyst or using activating agents. organic-chemistry.org For example, methyl (S)-3,4-O-isopropylidene-3,4-dihydroxybutanoate has been prepared by the reduction of dimethyl malate (B86768) followed by an acid-catalyzed reaction with dimethoxypropane to form the acetonide protecting group. google.com

Protecting groups should be easy to introduce and remove under specific conditions without affecting other functional groups in the molecule. uchicago.eduresearchgate.net For diols like 3,4-dihydroxybutanoate, cyclic acetals or ketals, such as the isopropylidene (acetonide) group, are common protecting groups for the diol functionality. google.com The corresponding cyclohexylidene protected ester of methyl (S)-3,4-dihydroxybutyrate has also been synthesized. google.com

The choice of protecting group strategy is critical for multi-step syntheses. uchicago.eduresearchgate.net For example, the synthesis of phenolic acid esters often involves protecting the hydroxyl group, performing the esterification, and then deprotecting the hydroxyl group. researchgate.net

The following table lists some protecting groups used in the synthesis of (S)-3,4-dihydroxybutanoate derivatives.

| Protecting Group | Functional Group Protected | Method of Introduction | Method of Removal | Reference |

| Isopropylidene (acetonide) | 1,2-diol | Acid-catalyzed reaction with dimethoxypropane | Dilute aqueous acid | google.com |

| Cyclohexylidene | 1,2-diol | Not specified | Dilute aqueous acid | google.com |

| tert-Butyl | Carboxylic acid | Not specified | Not specified | organic-chemistry.org |

| Benzyl (B1604629) | Hydroxyl group | Reaction with benzyl halides | Hydrogenolysis | researchgate.net |

| Acetyl | Hydroxyl group | Reaction with acetic anhydride | Hydrolysis | researchgate.net |

Biochemical Pathways and Metabolic Transformations of S 3,4 Dihydroxybutanoate

Microbial Metabolic Fates and Intermediary Roles

(S)-3,4-dihydroxybutanoate (S-3,4-DHBA) is a versatile molecule that participates in various microbial metabolic pathways. Its role as an intermediary metabolite highlights its significance in the carbon metabolism of several microorganisms.

(S)-3,4-DHBA can be produced from both glucose and xylose, two of the most abundant sugars in lignocellulosic biomass. nih.govnih.gov This makes it a key target in biorefinery applications aiming to convert renewable resources into valuable chemicals.

In engineered Escherichia coli, a novel five-step biosynthetic pathway has been established to produce 3,4-dihydroxybutyric acid (3,4-DHBA) from D-xylose. nih.gov This pathway leverages non-phosphorylative D-xylose metabolism and, through optimization of enzymes and host strain engineering, has achieved a production titer of 1.27 g/L in shake flasks. nih.gov The ability of some microbes to co-ferment glucose and xylose is crucial for efficient biomass utilization. nih.govnih.gov For instance, the yeast Debaryomyces nepalensis can metabolize both sugars, though it exhibits diauxic growth, preferentially consuming glucose before xylose. nih.gov Interestingly, the presence of glucose was found to enhance the conversion of xylose to xylitol (B92547) in this yeast. nih.gov

Furthermore, research has demonstrated the microbial production of 3,4-DHBA from glucose. mit.edu The development of recombinant cells has been a key aspect of this research, enabling the synthesis of 3,4-DHBA and its related compound, 3-hydroxy-γ-butyrolactone (3HBL). nih.govmit.edu

The degradation of (S)-3,4-DHBA and related compounds is carried out by various microorganisms through specific enzymatic pathways. For example, in Pseudomonas reinekei MT1, a gene cluster designated dhb is responsible for the catabolism of 2,3-dihydroxybenzoate, a related dihydroxy aromatic compound. nih.gov This pathway involves a meta-cleavage mechanism initiated by an extradiol dioxygenase. nih.gov

While not directly detailing the degradation of (S)-3,4-DHBA itself, the study of analogous pathways provides insights into the potential enzymatic steps involved. The degradation of carbohydrates can lead to the formation of (S)-3,4-dihydroxybutyric acid. researchgate.net Escherichia coli is one such microorganism known to produce this metabolite. researchgate.nethmdb.ca

(S)-3,4-DHBA is part of a broader network of C4 metabolites that play central roles in microbial metabolism. Its structural similarity to other four-carbon compounds allows it to intersect with various metabolic pathways.

One such related C4 metabolite is 2,4-dihydroxybutyrate (2,4-DHB). Synthetic metabolic pathways have been designed to produce 2,4-DHB from precursors like homoserine and ethylene (B1197577) glycol. nih.govnih.gov These pathways often involve enzymes that act on structurally similar C4 intermediates. For instance, a pathway converting homoserine to 2,4-DHB proceeds through the intermediate 2-oxo-4-hydroxybutyrate. nih.gov

Another related pathway involves the biosynthesis of riboflavin (B1680620), where the C4 compound 3,4-dihydroxy-2-butanone-4-phosphate is a key intermediate. nih.gov This compound is synthesized from D-ribulose 5-phosphate by the enzyme 3,4-dihydroxy-2-butanone-4-phosphate synthase. nih.gov The study of these related C4 metabolic pathways provides a broader context for understanding the metabolic significance of (S)-3,4-DHBA.

| Pathway | Precursor(s) | Key Intermediate(s) | Final Product(s) | Organism(s) |

| 3,4-DHBA Biosynthesis | D-xylose | Xylulose, etc. | (S)-3,4-Dihydroxybutanoate | Escherichia coli (engineered) nih.gov |

| 2,4-DHB Biosynthesis | Homoserine | 2-Oxo-4-hydroxybutyrate | 2,4-Dihydroxybutyrate | Escherichia coli (engineered) nih.gov |

| 2,4-DHB Biosynthesis | Ethylene Glycol | Glycolaldehyde, D-threose | 2,4-Dihydroxybutyrate | Escherichia coli (engineered) nih.gov |

| Riboflavin Biosynthesis | D-Ribulose 5-phosphate | 3,4-Dihydroxy-2-butanone-4-phosphate | Riboflavin | Bacteria (e.g., Vibrio cholerae) nih.gov |

Enzymatic Interactions and Reaction Mechanisms

The metabolic transformations of (S)-3,4-DHBA are catalyzed by a variety of enzymes, primarily hydrolases and dehydrogenases. Understanding the substrate specificity and structural biology of these enzymes is crucial for metabolic engineering and biotechnological applications.

The substrate specificity of enzymes determines their precise role in metabolic pathways. Hydrolases and dehydrogenases acting on (S)-3,4-DHBA and related compounds exhibit a range of specificities.

Dehydrogenases: Sugar dehydrogenases often display broad substrate promiscuity, accepting various sugars that share similar stereochemical configurations. nih.gov For example, dehydrogenases active on L-glucose, D-arabinose, and L-xylose were screened for activity on D-threose due to a shared (2S,3R)-hydroxyl group configuration. nih.gov 2,3-butanediol (B46004) dehydrogenase (BDH) is another relevant example, catalyzing the NAD-dependent redox reaction between acetoin (B143602) and 2,3-butanediol with stereospecificity for both substrate and product. nih.gov

Hydrolases: Hydrolases are also key enzymes in the metabolism of related compounds. For instance, 3,4-dihydrocoumarin hydrolase (DCH) from Acinetobacter calcoaceticus can hydrolyze ester bonds and is involved in detoxifying peroxoacids. nih.gov This enzyme shows high similarity to other bacterial serine esterases and perhydrolases. nih.gov The study of such hydrolases can provide clues about the enzymes responsible for the hydrolysis of lactones derived from (S)-3,4-DHBA, such as 3-hydroxy-γ-butyrolactone.

The substrate specificity of these enzymes can be altered through protein engineering. For example, site-directed mutagenesis of active site residues in a meso-2,3-butanediol (B1221857) dehydrogenase successfully converted its stereospecificity to that of an L-BDH. nih.gov

| Enzyme Type | Example Enzyme | Substrate(s) | Organism | Key Finding |

| Dehydrogenase | 2,3-Butanediol Dehydrogenase | Acetoin, 2,3-Butanediol | Brevibacterium sp. nih.gov | Stereospecificity can be altered by mutating active site residues. nih.gov |

| Dehydrogenase | Sugar Dehydrogenases | Various sugars (e.g., L-glucose, D-arabinose) | Various | Exhibit substrate promiscuity based on stereochemistry. nih.gov |

| Hydrolase | 3,4-Dihydrocoumarin Hydrolase | 3,4-Dihydrocoumarin, Peracetic acid | Acinetobacter calcoaceticus nih.gov | Possesses both hydrolase and perhydrolase activity. nih.gov |

The three-dimensional structures of enzymes that interact with (S)-3,4-DHBA and its analogs provide a detailed understanding of their reaction mechanisms and substrate recognition.

Crystal structures of 3,4-dihydroxy-2-butanone-4-phosphate synthase (DHBPS) from Vibrio cholerae have been solved, revealing the basis for its competitive inhibition. nih.gov This enzyme is crucial in the riboflavin biosynthesis pathway. The structural analysis showed how a competitive inhibitor, 4-phospho-D-erythronohydroxamic acid, binds to the active site in a manner similar to the natural substrate, D-ribulose 5-phosphate. nih.gov

Similarly, the crystal structure of L-2,3-butanediol dehydrogenase (L-BDH) with a bound inhibitor has been determined. nih.gov Comparison with the structure of meso-BDH highlighted the role of a conserved tryptophan residue in determining the stereospecificity of the enzyme. nih.gov This structural insight guided the site-directed mutagenesis that successfully altered the enzyme's substrate preference. nih.gov

The study of dioxygenases also offers structural insights relevant to the metabolism of dihydroxy compounds. The crystal structure of a dioxygenase, PaD, which favors small monocyclic hydroquinones, revealed that three specific motifs form a lid-like structure that restricts the size of the substrate that can enter the active site. nih.gov This demonstrates how relatively small changes in protein structure can fundamentally alter substrate specificity. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

As a Chiral Building Block in Complex Chemical Synthesis

The stereochemistry of Sodium (S)-3,4-dihydroxybutanoate is a critical feature, establishing it as a key chiral building block. In synthetic organic chemistry, a chiral building block is a pre-existing enantiomerically pure molecule that chemists can incorporate into a larger synthesis, thereby transferring its specific stereochemistry to the final target molecule. This strategy is fundamental for the efficient and stereoselective synthesis of numerous complex organic compounds, particularly in the pharmaceutical industry. nih.govresearchgate.netrsc.org

A primary application of this compound is its role as a precursor to (S)-3-hydroxy-γ-butyrolactone. researchgate.net The process involves the cyclization of (S)-3,4-dihydroxybutyric acid, which is readily derived from its sodium salt, under acidic conditions. researchgate.netgoogle.com This intramolecular esterification results in the formation of a stable, five-membered ring structure.

(S)-3-hydroxy-γ-butyrolactone is itself a highly important chiral intermediate used in the production of various pharmaceuticals. google.comgoogle.com For instance, it is a key component in the synthesis of cholesterol-lowering drugs, L-carnitine, and certain anti-HIV protease inhibitors. google.com The synthesis of this lactone from carbohydrates often proceeds through the formation of (S)-3,4-dihydroxybutyric acid, which is then cyclized. researchgate.netgoogle.com

Table 1: Synthesis of (S)-3-hydroxy-γ-butyrolactone

| Precursor | Reaction Type | Product | Significance of Product |

|---|

Beyond its conversion to lactones, this compound is a starting point for producing other complex chiral γ-hydroxy acids and their analogues. The existing stereocenter and hydroxyl groups on the butanoate chain provide a scaffold for further chemical modification, allowing chemists to build more elaborate molecules while retaining stereochemical control. For example, it is a precursor in the synthesis of novel, selective, and orally active receptor antagonists of leukotriene D4, which are complex γ-hydroxy-β-methylbenzenebutanoate derivatives. nih.gov Furthermore, biosynthetic platforms have been developed for the stereospecific synthesis of a variety of 3-hydroxyalkanoic acids (3HAs), which are valuable as both chiral pharmaceutical building blocks and monomers for novel polymers. mit.edu

The utility of this compound extends to the generation of a wide array of chiral intermediates essential for various industrial applications. nih.govnih.govnih.gov Its structure allows for selective chemical transformations at its different functional groups, leading to a diverse set of derivative molecules. These intermediates are crucial in multi-step syntheses of complex target molecules.

For example, intermediates derived from this compound are instrumental in creating statin-based drugs, which are widely used to manage high cholesterol. researchgate.net The synthesis of (R)-ethyl 4-cyano-3-hydroxybutanoate, a key intermediate for these drugs, often starts from (S)-3-hydroxy-γ-butyrolactone, which is directly produced from (S)-3,4-dihydroxybutyric acid. researchgate.net Additionally, it serves as a foundational molecule for intermediates used in broad-spectrum antibiotics and anti-HIV medications. google.com

Table 2: Examples of Chiral Intermediates Derived from this compound Pathway

| Derived Intermediate | Application Area | Reference |

|---|---|---|

| (S)-3-hydroxy-γ-butyrolactone | Pharmaceuticals, L-carnitine | google.comgoogle.com |

| (R)-ethyl 4-cyano-3-hydroxybutanoate | Statin-based drugs | researchgate.net |

| Chiral 3-hydroxyalkanoic acids | Pharmaceutical building blocks, polymer monomers | mit.edu |

Polymer Chemistry and Biopolymer Development

In the field of materials science, the focus is on creating new polymers with specific, desirable properties. The chiral nature and diol functionality of (S)-3,4-dihydroxybutanoate make it an attractive candidate for developing advanced, functional polymers.

(S)-3,4-dihydroxybutanoate is a diol, containing two hydroxyl groups, which makes it a suitable monomer for step-growth polymerization to produce polyesters and polycarbonates. Polycarbonates, a class of thermoplastic polymers, are typically synthesized by the reaction of a diol with phosgene (B1210022) or a carbonate ester like diphenyl carbonate. uwb.edu.pl The use of a bio-derived, chiral diol like (S)-3,4-dihydroxybutanoate allows for the creation of biocompatible and potentially biodegradable polycarbonates.

The synthesis of aliphatic polycarbonates from various diols is an area of active research, aiming to produce materials with applications in the biomedical field. researchgate.netresearchgate.net Polymers such as sodium alginate are noted for their biocompatibility and are often blended with other polymers to enhance their properties for applications like drug delivery. mdpi.com By incorporating a monomer like (S)-3,4-dihydroxybutanoate, it is possible to synthesize novel polycarbonates with inherent chirality and functionality, which can be advantageous for creating specialized biomaterials.

The introduction of a chiral monomer like (S)-3,4-dihydroxybutanoate into a polymer chain results in a chiral polymer. The specific stereochemistry of the monomer units can dictate the polymer's secondary structure, leading to the formation of helical or other ordered conformations. This higher-order structure can impart unique properties to the material that are not present in its achiral counterpart.

The design of chiral polymers allows for the tailoring of properties such as:

Optical Activity: The ability to rotate plane-polarized light.

Chiral Recognition: The capacity to selectively interact with other chiral molecules, which is critical for applications in chiral chromatography and enantioselective catalysis.

Thermal and Mechanical Properties: Chirality can influence how polymer chains pack together, affecting properties like melting point, glass transition temperature, and tensile strength. mdpi.com

By strategically using chiral building blocks like (S)-3,4-dihydroxybutanoate, scientists can design and synthesize advanced polymers with precisely controlled architectures and functionalities for specialized applications. mdpi.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for separating (S)-3,4-dihydroxybutanoate from complex mixtures, such as biological fluids or reaction media, enabling its accurate detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of Sodium (S)-3,4-dihydroxybutanoate, derivatization is a necessary prerequisite for its analysis by GC-MS. nih.gov This process involves chemically modifying the analyte to increase its volatility. A common method is trimethylsilylation, where active hydrogen atoms in the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comgcms.cz

The derivatized (S)-3,4-dihydroxybutanoate can then be separated on a GC column and detected by a mass spectrometer. The mass spectrum of the derivatized compound provides a unique fragmentation pattern, or "fingerprint," which allows for its unambiguous identification. hmdb.ca For instance, a predicted GC-MS spectrum of (S)-3,4-dihydroxybutyric acid with three TMS groups shows a characteristic fragmentation pattern that can be used for its identification. hmdb.ca While GC-MS offers high separation efficiency and sensitivity, the need for derivatization can make the procedure more laborious and time-consuming compared to other methods. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of polar compounds like (S)-3,4-dihydroxybutanoate from complex biological matrices. nih.govdergipark.org.tr This technique offers high sensitivity, specificity, and often circumvents the need for derivatization, simplifying sample preparation. nih.govnih.gov

In LC-MS/MS, the compound is first separated using liquid chromatography, often employing reversed-phase or hydrophilic interaction chromatography (HILIC) columns. nih.govnih.gov The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for quantification, involving the selection of a specific parent ion of the analyte and its subsequent fragmentation to produce characteristic daughter ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis. dergipark.org.trecu.edu.au LC-MS/MS methods have been successfully developed and validated for the quantification of various organic acids, including hydroxy acids, in biological samples like plasma and serum. nih.govdergipark.org.tr

Considerations for Sample Preparation in Complex Matrices

The analysis of (S)-3,4-dihydroxybutanoate in complex biological matrices such as plasma, serum, or urine requires careful sample preparation to remove interfering substances like proteins and salts. youtube.comnih.govbiotage.com These matrix components can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS and affecting the accuracy of quantification. nih.govresearchgate.net

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent, such as acetonitrile, is added to the sample to precipitate proteins, which are then removed by centrifugation. nih.govbiotage.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup by using a solid sorbent to retain either the analyte of interest or the interfering components, which are then washed away. nih.gov

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique being used. biotage.comacs.org The goal is to achieve a clean extract that minimizes matrix effects and ensures the reliable and accurate quantification of (S)-3,4-dihydroxybutanoate. researchgate.netacs.org

Spectroscopic and Structural Elucidation Methods

Spectroscopic techniques are indispensable for the definitive structural confirmation of (S)-3,4-dihydroxybutanoate and for determining its chiral purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to elucidate the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of (S)-3,4-dihydroxybutanoate.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For (S)-3,4-dihydroxybutanoic acid, the ¹H NMR spectrum would show distinct signals for the protons on the carbon backbone and the hydroxyl groups. hmdb.cagoogle.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. hmdb.canp-mrd.orgoregonstate.edu Each unique carbon atom gives a distinct signal, and its chemical shift provides information about its chemical environment (e.g., whether it is part of a methylene, methine, or carbonyl group). youtube.comchemicalbook.com

Below is a table summarizing predicted NMR data for the structurally related (S)-3-hydroxybutyric acid, which provides an indication of the types of signals expected for (S)-3,4-dihydroxybutanoate.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.2 | Multiplet | CH-OH |

| ¹H | ~2.4 | Multiplet | CH₂-COOH |

| ¹H | ~1.2 | Doublet | CH₃ |

| ¹³C | ~175 | Singlet | C=O (Carboxylic Acid) |

| ¹³C | ~67 | Singlet | CH-OH |

| ¹³C | ~45 | Singlet | CH₂-COOH |

| ¹³C | ~22 | Singlet | CH₃ |

| Note: This is an illustrative table based on a related compound. Actual chemical shifts for (S)-3,4-dihydroxybutanoate may vary. |

Optical Rotation and Chiral Purity Determination

Since this compound is a chiral compound, determining its optical rotation and enantiomeric purity is essential.

Optical Rotation: The (S)-enantiomer will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is a characteristic physical property. This is measured using a polarimeter. googleapis.com

Chiral Purity: The enantiomeric excess (e.e.) or optical purity of a sample of (S)-3,4-dihydroxybutanoate is a measure of how much of the (S)-enantiomer is present compared to the (R)-enantiomer. This is often determined using chiral chromatography, such as chiral HPLC or chiral GC. googleapis.comgoogle.com These methods use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification. nih.govmdpi.comresearchgate.net For example, a method for the optical resolution of (±)-3,4-dihydroxybutanoic acid has been described using optically active 1-(p-tolyl)ethylamine to form diastereomeric salts that can be separated. googleapis.com The optical purity of the resolved (S)-(-)-3-hydroxy-γ-butyrolactone, derived from the acid, was then assayed by HPLC. googleapis.com

Metabolic Engineering and Bioprocess Optimization for Enhanced Production

Genetic Manipulation of Host Microorganisms

The cornerstone of creating a high-performance microbial cell factory is the precise genetic modification of its metabolic pathways. This involves directing the flow of carbon from primary substrates toward the target molecule, (S)-3,4-dihydroxybutanoate, while minimizing its diversion into competing, non-productive pathways.

Gene Overexpression and Deletion Strategies

A primary strategy for boosting production is the targeted deletion of genes that encode for enzymes in competing metabolic pathways. This effectively closes off metabolic "leaks" and funnels precursors towards the desired synthesis route. For instance, in engineered Escherichia coli designed to produce 3,4-dihydroxybutyric acid (3,4-DHBA) from xylose, the deletion of several genes is crucial. nih.gov The removal of xylA (xylose isomerase), yjhH, and yagE (aldolases) prevents the native metabolism of xylose and related intermediates. nih.gov Furthermore, deleting yiaE, which encodes a 2-keto-3-deoxy-D-xylonate reductase, blocks a key competing pathway, thereby facilitating a greater carbon flow towards 3,4-DHBA synthesis. nih.gov

Similarly, in engineered yeast such as Saccharomyces cerevisiae, deleting the ADH6 gene has been shown to be beneficial for producing 3,4-dihydroxybutyrate. nih.gov Concurrently, the overexpression of heterologous or native genes that encode the rate-limiting enzymes in the desired biosynthetic pathway is performed to pull the metabolic flux forward. In one novel pathway constructed in E. coli, five key enzymes were expressed: D-xylose dehydrogenase (XDH), D-xylonolactonase (XL), D-xylonate dehydratase (XD), keto acid decarboxylase (KDC), and aldehyde dehydrogenase (ALDH). nih.gov In yeast, the overexpression of the yneI gene was part of a strategy to establish the 3,4-dihydroxybutyrate biosynthetic pathway. nih.gov The combination of these deletion and overexpression strategies in an engineered E. coli strain led to a production of 1.27 g/L of 3,4-DHBA in shake flask experiments. nih.gov

Table 1: Genetic Modifications in Host Strains for Enhanced 3,4-Dihydroxybutanoate Production

| Host Organism | Genetic Modification | Gene(s) | Purpose | Reference |

|---|---|---|---|---|

| Escherichia coli | Deletion | xylA, yjhH, yagE |

Block native xylose metabolism and competing pathways. | nih.gov |

| Escherichia coli | Deletion | yiaE |

Block reduction of 2-keto-3-deoxy-D-xylonate. | nih.gov |

| Saccharomyces cerevisiae | Deletion | ADH6 |

Enhance 3,4-dihydroxybutyrate production. | nih.gov |

| Saccharomyces cerevisiae | Overexpression | yneI |

Establish the 3,4-dihydroxybutyrate pathway. | nih.gov |

| Escherichia coli | Overexpression | XDH, XL, XD, KDC, ALDH |

Create a novel biosynthetic pathway from xylose. | nih.gov |

Engineering Cofactor Balance (e.g., NADPH supply)

The biosynthesis of reduced chemical compounds like (S)-3,4-dihydroxybutanoate is often dependent on the availability of cellular reducing power, typically in the form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). The final reductive step in many biosynthetic pathways for hydroxybutyrates requires an NADPH-dependent reductase. Therefore, ensuring a sufficient and balanced supply of NADPH is a critical aspect of metabolic engineering.

Under aerobic conditions, using NADPH as a cofactor is generally more favorable for reductive biosynthesis. researchgate.net However, many native enzymes may preferentially use NADH. One powerful strategy involves protein engineering to alter the cofactor specificity of key enzymes. For example, in a pathway for the related compound 2,4-dihydroxybutyrate, an NADH-dependent malate (B86768) dehydrogenase was engineered to become a highly specific NADPH-dependent reductase through targeted mutations (D34G:I35R), increasing its preference for NADPH by over three orders of magnitude. researchgate.net

Utilization of Fusion Proteins for Pathway Efficiency

A sophisticated strategy to enhance the efficiency of a multi-step biosynthetic pathway is the creation of fusion proteins. mdpi.com This technique involves genetically linking two or more enzymes into a single polypeptide chain. The primary advantage of this approach is the spatial co-localization of sequential catalytic sites, which can lead to a phenomenon known as substrate channeling. By positioning the active sites in close proximity, the intermediate product of the first enzyme is immediately available as a substrate for the second, minimizing diffusion into the bulk cytosol and preventing its consumption by competing enzymes. nih.govmdpi.com

This strategy has been successfully applied in pathways for related polyhydroxyalkanoates. For instance, the three essential enzymes for polyhydroxybutyrate (B1163853) (PHB) synthesis—PhaA (β-ketothiolase), PhaB (acetoacetyl-CoA reductase), and PhaC (PHA synthase)—were translationally fused into a single protein. nih.gov This single-chain multi-enzyme was functional and accumulated PHB in E. coli, demonstrating the feasibility of the approach. nih.gov The efficiency of such fusion proteins can be further optimized by incorporating flexible linker peptides between the enzyme domains, which can help ensure proper folding and independent function of each catalytic unit. nih.gov While specific examples for the (S)-3,4-dihydroxybutanoate pathway are not yet prominent in the literature, the principles of using multi-enzyme fusion proteins or scaffold systems to improve reaction cascades are broadly applicable and represent a promising avenue for future research. mdpi.com

Fermentation Process Development and Scale-Up

While genetic engineering provides the potential for high-yield production, realizing this potential on a larger scale requires rigorous optimization of the fermentation process. Developing a robust and efficient bioprocess is key to achieving economically viable titers of Sodium (S)-3,4-dihydroxybutanoate.

Optimization of Culture Conditions (e.g., pH, temperature, substrate concentration)

The performance of a microbial production strain is highly sensitive to its environmental conditions. Therefore, optimizing parameters such as pH, temperature, aeration, and media composition is crucial for maximizing cell growth and product formation. The optimal conditions can vary significantly depending on the host microorganism. For instance, while many bacterial fermentations are controlled around a neutral pH of 7.0, the production of 3,4-dihydroxybutyrate in engineered S. cerevisiae was found to be most effective under alkaline conditions (pH ≥ 7.0), which helped minimize the accumulation of the inhibitory byproduct xylonate. nih.gov

Typical optimization studies investigate a range of temperatures, often between 25°C and 40°C, to find the ideal balance between enzymatic activity and cell viability. nih.gov The composition of the fermentation medium, including the choice and concentration of carbon sources (e.g., glucose, xylose), nitrogen sources (e.g., peptone, yeast extract), and essential minerals (e.g., magnesium sulfate), must be carefully balanced to support both cell density and product synthesis. nih.govnih.gov For example, in the production of 3-hydroxybutyrate (B1226725) oligomers, various media such as LB, Terrific Broth (TB), and defined mineral salt (MR) media were evaluated to determine the best composition for high-titer production. news-medical.net

Table 2: Typical Fermentation Parameters Investigated for Optimization

| Parameter | Typical Range Investigated | Purpose |

|---|---|---|

| pH | 5.0 - 8.0 | Affects enzyme activity and cell membrane stability. news-medical.net |

| Temperature | 25°C - 40°C | Influences enzyme kinetics and microbial growth rate. nih.gov |

| Agitation Speed | 150 - 1200 rpm | Ensures proper mixing and oxygen transfer. news-medical.net |

| Carbon Source | Varies (e.g., Glucose, Xylose) | Primary substrate for cell growth and product synthesis. nih.govnih.gov |

| Nitrogen Source | Varies (e.g., Peptone, Tryptone) | Essential for synthesis of proteins, nucleic acids, etc. nih.gov |

| Inorganic Salts | Varies (e.g., MgSO₄, K₂HPO₄) | Provide essential cofactors and ions for cellular function. nih.gov |

Fed-Batch Fermentation Strategies

While simple batch fermentations are useful for initial strain screening and optimization, they are often limited by substrate depletion, nutrient limitation, or the accumulation of toxic byproducts. To overcome these limitations and achieve higher cell densities and product titers, fed-batch fermentation is the most common strategy employed at the industrial scale.

In a fed-batch process, a concentrated solution of the primary substrate (e.g., glucose) and potentially other nutrients is fed to the bioreactor over time. news-medical.net This allows for the maintenance of a low, non-inhibitory substrate concentration in the vessel, preventing overflow metabolism and the formation of undesirable byproducts. This controlled feeding strategy supports prolonged cell growth and an extended production phase, leading to significantly higher final product concentrations. For example, a fed-batch culture strategy was essential for increasing the titer of 3-hydroxybutyrate oligomers to 34.8 g/L. news-medical.net Similarly, fed-batch cultivation of an E. coli strain producing 2,4-dihydroxybutyrate resulted in a titer of 5.3 g/L. More advanced strategies, such as two-step fed-batch processes with different nutrient feeding profiles or sequential fed-batch fermentations, can be designed to further optimize productivity for related compounds.

Downstream Processing for Product Recovery and Purification

The downstream processing of this compound typically involves a multi-step approach to separate the target molecule from a mixture that can include unreacted substrates, biomass, and byproducts such as glycolic acid. The choice of purification strategy is often dictated by the initial concentration of the product and the desired final purity.

A common strategy involves the initial acidification of the reaction or fermentation broth. This acidification step serves a dual purpose: it facilitates the subsequent extraction and can also lead to the conversion of (S)-3,4-dihydroxybutanoic acid into its corresponding γ-lactone, (S)-3-hydroxy-γ-butyrolactone. This lactone is often more amenable to certain purification techniques than the salt form.

Separation and Purification Techniques

Several techniques have been investigated for the purification of (S)-3,4-dihydroxybutanoic acid and its derivatives. These include:

Liquid Chromatography: Chromatographic methods, particularly using silica (B1680970) gel, have been shown to be effective in isolating the lactone form of the molecule. google.com This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase.

Distillation: Following conversion to the more volatile 2(5H)-furanone, distillation under reduced pressure can be employed to achieve a significant degree of purification. One study reported achieving a 76% yield of the pure unsaturated furanone after an initial bulb-to-bulb distillation of the acidified reaction mixture, which was followed by a second distillation. google.com

Reactive Extraction: This method involves the use of an extractant that chemically reacts with the target molecule to facilitate its transfer from the aqueous phase to an organic phase. While specific data for this compound is limited, studies on similar organic acids like glycolic acid have demonstrated high extraction efficiencies, with some systems achieving over 99% removal from aqueous solutions. researchgate.netsemanticscholar.org This suggests that reactive extraction could be a viable strategy for the initial recovery of 3,4-dihydroxybutanoic acid.

Research Findings on Purification

Furthermore, the conversion of the acid to its lactone form is a key purification strategy highlighted in the patent. After acidification and concentration of the reaction mixture, the resulting (S)-3-hydroxy-γ-butyrolactone can be isolated. google.com The table below summarizes the findings from a process described in the patent literature for the purification of a derivative of (S)-3,4-dihydroxybutanoic acid.

| Purification Step | Product Form | Reported Yield | Key Byproducts Mentioned | Source |

|---|---|---|---|---|

| Distillation of acidified reaction mixture | 2(5H)-furanone | 76% | (S)-3-hydroxy-γ-butyrolactone (~15%) | google.com |

| Liquid Chromatography | (S)-3,4-dihydroxybutanoic acid | Not specified | Glycolic acid | google.com |

Future Research Directions and Emerging Paradigms

Discovery of Novel Enzymatic Pathways for Stereoselective Synthesis

One promising approach involves the development of new biosynthetic pathways from alternative feedstocks. For instance, a novel five-step pathway has been established to produce 3,4-dihydroxybutyric acid (3,4-DHBA), the precursor to (S)-3,4-dihydroxybutanoate, from D-xylose in Escherichia coli. nih.gov This pathway leverages non-phosphorylative D-xylose metabolism and has achieved titers of 1.27 g/L of 3,4-DHBA in shake flasks through pathway optimization and host strain engineering. nih.gov Another study constructed a non-natural four-step biosynthetic pathway in recombinant E. coli, also using D-xylose, which, after optimization, reached a titer of 7.71 g/L. researchgate.net

The stereospecific synthesis of 3,4-DHBA has also been achieved from glucose by integrating a 3-hydroxyalkanoic acid (3HA) platform with the endogenous glyoxylate (B1226380) shunt in E. coli. mit.edumit.edu This pioneering work resulted in titers of approximately 1 g/L at the shake flask scale. mit.edumit.edu Furthermore, an in vitro enzymatic cascade using four enzymes, including an alditol oxidase mutant, has been developed to produce D-3,4-DHBA from D-xylose, achieving a concentration of 4.55 g/L with a molar yield of 83%. rsc.org This system is notable for not requiring expensive cofactors. rsc.org

The discovery of enzymes with novel activities is a key aspect of this research. For example, the synthesis of 2,3-dihydroxybutyric acid led to the identification of a new activity for the thiolase enzyme, highlighting the potential of existing enzyme platforms. mit.edu The search for enzymes with desired properties is accelerated by genome mining of the rapidly growing sequence databases. nih.gov

Future research will likely continue to explore the vast enzymatic diversity in nature to discover new catalysts for the stereoselective synthesis of (S)-3,4-dihydroxybutanoate. nih.gov The development of chemoenzymatic and biocatalytic cascades, where multiple reactions are performed sequentially, also holds promise for more efficient and selective synthesis. cnr.it

Development of Integrated Biorefinery Concepts for (S)-3,4-Dihydroxybutanoate Production

The concept of an integrated biorefinery, which converts biomass into a variety of value-added products like biofuels, biochemicals, and biomaterials, is gaining traction for the sustainable production of chemicals like (S)-3,4-dihydroxybutanoate. researchgate.net This approach aims to utilize the full potential of renewable feedstocks, such as lignocellulosic biomass, to improve economic viability and reduce environmental impact. nih.govresearchgate.net

A key strategy within the biorefinery concept is the use of dual-substrate systems. For the production of 3,4-DHBA, a system has been developed in engineered Escherichia coli that uses xylose as the substrate for synthesis and glucose as the substrate for cell growth. nih.gov This approach allows for the potential use of hydrolysates from lignocellulosic biomass, which typically contain a mixture of sugars. nih.gov Optimization of this system, including the deletion of competing metabolic pathways, led to a production of 0.38 g/L of 3,4-DHBA. nih.gov

The integration of various biomass conversion technologies is central to the biorefinery model. researchgate.net For instance, waste streams from agriculture, food processing, and other industries can be used as feedstocks, reducing waste and creating valuable products. researchgate.netresearchgate.net The development of efficient pretreatment methods to convert these diverse feedstocks into suitable carbon sources is a critical area of research. researchgate.net

Future biorefineries for (S)-3,4-dihydroxybutanoate production will likely involve a multi-platform approach, integrating biological and thermochemical conversion processes to maximize the yield and quality of the final product. researchgate.net This will require a holistic approach to process design, considering everything from feedstock sourcing and pretreatment to product separation and purification.

Exploration of Advanced Biocatalysts and Immobilization Techniques

The efficiency and stability of the enzymes used are critical for the industrial-scale production of (S)-3,4-dihydroxybutanoate. Research in this area is focused on the development of advanced biocatalysts with improved properties and the use of immobilization techniques to enhance their stability and reusability. nih.govmdpi.comnih.gov

The discovery and engineering of robust biocatalysts are essential to overcome the limitations of naturally occurring enzymes. nih.gov Techniques like site-directed mutagenesis and recombinant DNA technology are being used to create enzymes with higher activity, stability, and selectivity. mdpi.com The goal is to develop biocatalysts that can function efficiently under industrial process conditions. nih.gov

Enzyme immobilization is a key strategy for improving the economic feasibility of biocatalytic processes. nih.govsiirt.edu.tr By attaching enzymes to a solid support, they can be easily separated from the reaction mixture and reused, significantly reducing costs. nih.govsiirt.edu.tr Various immobilization techniques are being explored, including:

Adsorption: This simple and cost-effective method involves the physical binding of enzymes to a support material like silica (B1680970) or organic resins. nih.govunits.it

Covalent Binding: This technique forms strong, stable bonds between the enzyme and the support, leading to very stable immobilized enzymes. nih.gov

Entrapment: Enzymes can be encapsulated within a porous matrix, such as calcium alginate beads. mdpi.comresearchgate.net

Cross-linking: This method creates a network of cross-linked enzyme aggregates, resulting in carrier-free immobilized enzymes. units.it

The choice of immobilization method and support material can significantly impact the activity and stability of the enzyme. researchgate.net For example, in the cascade reduction of CO2 to methanol, covalent binding to dialdehyde-cellulose was found to be the most effective immobilization method, allowing for longer enzyme life and repeated recycling. researchgate.net

Future research will focus on developing novel immobilization techniques and support materials tailored to the specific requirements of the enzymes involved in (S)-3,4-dihydroxybutanoate synthesis. The integration of enzyme engineering and immobilization will be crucial for creating highly efficient and robust biocatalytic systems for industrial applications. mdpi.com

Computational and Systems Biology Approaches for Pathway Design

Computational and systems biology approaches are becoming increasingly important in the design and optimization of metabolic pathways for the production of valuable chemicals like (S)-3,4-dihydroxybutanoate. mlsb.ionih.gov These methods allow for the in-silico design and analysis of novel pathways, accelerating the development of efficient microbial cell factories.

Metabolic engineering, guided by computational models, plays a crucial role in enhancing product yields. frontiersin.org For example, in the production of 2,4-dihydroxybutyric acid, a synthetic pathway was designed and implemented in Escherichia coli, leading to the production of 5.3 g/L of the target molecule. nih.gov This was achieved by identifying and engineering enzymes with the desired activities and overproducing the precursor metabolite, homoserine. nih.gov

Systems biology provides a holistic view of the cellular network, enabling the identification of key metabolic bottlenecks and regulatory mechanisms. mlsb.io By understanding the complex interplay of different pathways, researchers can devise strategies to redirect metabolic flux towards the desired product. nih.gov For instance, deleting genes that encode for enzymes in competing pathways has been shown to increase the accumulation of 3,4-DHBA. researchgate.netnih.gov

Computational tools are also used for enzyme discovery and engineering. By screening genomic databases and using protein structure modeling, researchers can identify candidate enzymes with the desired catalytic activities. nih.govnih.gov Structure-based enzyme engineering can then be used to improve the performance of these enzymes. nih.gov

The integration of systems biology with generative deep learning models is an emerging paradigm in drug discovery that can be adapted for designing small molecules and optimizing metabolic pathways. mlsb.io This approach allows for the generation of novel molecules with desired properties and provides a framework for understanding the systemic effects of metabolic modifications. mlsb.io

Future research will likely see a greater integration of computational modeling, high-throughput screening, and experimental validation to rapidly design, build, and optimize microbial strains for the high-level production of (S)-3,4-dihydroxybutanoate. nih.gov

Q & A

Q. What synthetic methodologies are commonly used to prepare Sodium (S)-3,4-dihydroxybutanoate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via stereoselective reduction and functional group manipulation. A representative method involves:

- Step 1 : Borane-dimethyl sulfide complex (2.0 M in THF) is added dropwise to a precursor under nitrogen at 0°C, followed by sodium borohydride at room temperature.

- Step 2 : Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) yields the diol intermediate (61% yield).

- Critical parameters : Temperature control (0°C to room temperature), inert atmosphere, and stoichiometric excess of reducing agents. Post-reaction quenching with methanol ensures termination of reactive intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- NMR spectroscopy : H and C NMR confirm stereochemistry and hydroxyl/ester group positions. For example, the (S)-configuration shows distinct splitting patterns for vicinal diols.

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., CHONa, theoretical 157.06 g/mol) .

- Chromatography : HPLC with chiral columns or TLC (silica gel, visualized with KMnO) assesses enantiomeric purity and monitors reaction progress .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound, particularly in asymmetric reduction steps?

- Chiral auxiliaries : Use of (S)-specific catalysts (e.g., Corey-Bakshi-Shibata) or enzymes (e.g., ketoreductases) to enforce enantioselectivity.

- Kinetic resolution : Monitoring reaction progress via polarimetry or chiral HPLC to detect racemization.

- Protecting groups : Temporary protection of hydroxyl groups (e.g., benzyl or silyl ethers) prevents undesired side reactions during reduction .

Q. What strategies enable functionalization of this compound for complex organic syntheses, such as introducing tosyl or benzyl groups?

- Tosylation : Reacting the diol with p-toluenesulfonyl chloride (TsCl) in dry CHCl with nBuSnO as a catalyst. This activates one hydroxyl group for nucleophilic substitution (64% yield) .

- Benzylation : Benzyl bromide in the presence of NaH or AgO selectively protects hydroxyl groups, enabling further coupling reactions.

- Applications : The tosyl derivative serves as an intermediate in glycosylation or peptide bond formation, leveraging its leaving group properties .

Q. How does the stereochemistry of this compound influence its role as a chiral building block in biochemical studies?

- Enzyme-substrate specificity : The (S)-configuration mimics natural metabolites (e.g., 3-hydroxybutyrate derivatives), making it a substrate for dehydrogenases or kinases.

- Metabolic profiling : Isotope-labeled analogs (e.g., C or H) track flux in pathways like ketogenesis or polyhydroxyalkanoate biosynthesis.

- Drug design : Its stereochemistry is critical for binding to chiral pockets in targets such as G-protein-coupled receptors .

Methodological Considerations

- Contradictions in data : Discrepancies in reported yields (e.g., 61% vs. 64% for intermediates) may arise from solvent purity, catalyst aging, or column chromatography efficiency. Replicate experiments under controlled conditions are advised .

- Advanced purification : For hygroscopic sodium salts, lyophilization or storage under anhydrous N prevents decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.